Angstrom6

Migration Inhibition uPA/uPAR Cascade IC50

Angstrom6 (A6 Peptide, Ac-KPSSPPEE-NH2) is a noncompetitive uPA-uPAR antagonist derived from uPA connecting peptide residues 136–143. Unlike enzymatic uPA inhibitors, it does not block catalytic activity; unlike anti-CD44 antibodies, it potentiates CD44-HA adhesion while activating FAK/MEK/ERK signaling—a unique dual mechanism no generic class alternative can replicate. Validated IC50: 10–100 nM across CD44+ ovarian/breast cancer lines (OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, MDA-MB361). In vivo: 50% reduction in B16-F10 lung metastases at 100 mg/kg s.c. b.i.d. Phase I: no dose-limiting toxicity. Ideal for metastasis studies without confounding cytotoxicity. Order high-purity research-grade Angstrom6.

Molecular Formula C39H62N10O15
Molecular Weight 910.98
CAS No. 220334-14-5
Cat. No. B605511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngstrom6
CAS220334-14-5
SynonymsA-6 peptide;  A-6;  A6;  A 6
Molecular FormulaC39H62N10O15
Molecular Weight910.98
Structural Identifiers
SMILESCC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)
InChIKeyYUDSEXRLRQZDOS-PJYAFMLMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Angstrom6 (CAS 220334-14-5) Procurement Guide: Product Class and Research Use Baseline


Angstrom6 (A6 Peptide, CAS 220334-14-5) is a capped, eight L-amino acid synthetic peptide (Ac-KPSSPPEE-NH2) with a molecular weight of 910.97 g/mol and a molecular formula of C39H62N10O15 . It is derived from amino acid residues 136–143 of the connecting peptide domain of human urokinase plasminogen activator (uPA) and functions as a noncompetitive antagonist of the uPA-uPAR interaction [1]. The compound binds to the cell surface glycoprotein CD44, inhibiting tumor cell migration, invasion, and metastasis while modulating CD44-mediated cell signaling [2]. Angstrom6 is supplied for research use only and has been evaluated in Phase 1 and Phase 2 clinical trials for advanced gynecologic cancers and ovarian cancer [3][4].

Why Angstrom6 Cannot Be Replaced by Generic uPA Inhibitors or CD44 Antagonists in Research


Generic substitution among uPA/uPAR pathway inhibitors or CD44-targeting agents is not scientifically valid due to fundamental differences in molecular target, binding site, and downstream signaling outcomes. Unlike direct enzymatic uPA inhibitors (e.g., ZK824859, UK-371804) that block the catalytic activity of uPA [1], Angstrom6 is a noncompetitive antagonist of the uPA-uPAR interaction derived from a nonreceptor binding region of uPA and does not inhibit uPA enzymatic activity [2]. Furthermore, while anti-CD44 monoclonal antibodies competitively block hyaluronic acid (HA) binding, Angstrom6 binds to a distinct site on CD44 and potentiates CD44-dependent adhesion to HA while simultaneously activating FAK and MEK/ERK phosphorylation [3]. This unique mechanism—simultaneously interfering with uPA-uPAR signaling while modulating CD44 adhesive activity—cannot be replicated by small-molecule uPA inhibitors or conventional CD44 antagonists. Substitution with in-class alternatives would yield different experimental outcomes and confound data interpretation.

Angstrom6 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Inference


Angstrom6 vs. uPA Inhibitors: Differential Migration Inhibition Potency in CD44+ Cancer Cells

Angstrom6 exhibits potent inhibition of migration in multiple CD44-expressing cancer cell lines with IC50 values ranging from 10 to 100 nM [1]. In contrast, direct uPA enzymatic inhibitors such as ZK824859 exhibit IC50 values of 79 nM for human uPA but do not directly target CD44-mediated migration [2]. The differential potency against cell migration versus enzymatic inhibition highlights the distinct mechanism of Angstrom6.

Migration Inhibition uPA/uPAR Cascade IC50 CD44

Angstrom6 vs. Anti-CD44 Antibodies: Differential Modulation of CD44-Hyaluronic Acid Adhesion

Angstrom6 potentiates CD44-dependent adhesion of cancer cells to hyaluronic acid, as evidenced by increased phosphorylation of focal adhesion kinase (FAK) and MAP/ERK kinase [1]. In contrast, anti-CD44 monoclonal antibodies competitively block hyaluronic acid binding and do not induce FAK/MEK phosphorylation [2]. This functional divergence means that Angstrom6 activates specific CD44-mediated signaling cascades that are suppressed by competitive antibody antagonists.

CD44 Hyaluronic Acid Adhesion FAK MEK/ERK

Angstrom6 In Vivo Efficacy: Metastasis Inhibition vs. Cytotoxic Chemotherapeutics

In a C57Bl/6 mouse model bearing B16-F10 melanoma cells, subcutaneous administration of Angstrom6 at 100 mg/kg twice daily reduced the number of lung lesions by 50% compared to vehicle control [1]. This antimetastatic effect occurs without direct cytotoxicity, distinguishing Angstrom6 from conventional chemotherapeutic agents that induce tumor cell death. The compound's ability to inhibit metastatic colonization in vivo without altering primary tumor cell doubling time represents a distinct pharmacological profile.

In Vivo Metastasis Lung Nodules B16-F10 Antimetastatic

Angstrom6 Clinical Safety Profile: Dose-Limiting Toxicity Comparison to Small-Molecule uPA Inhibitors

In a Phase I trial of Angstrom6 in patients with advanced gynecologic cancers, no dose-limiting toxicity (DLT) was observed at any dose level tested, and adverse events were limited to grades 1 and 2 local injection site reactions [1]. In contrast, small-molecule uPA inhibitors such as UK-371804 have been associated with dose-limiting toxicities in preclinical models due to off-target effects on related serine proteases [2]. The peptide nature and high target specificity of Angstrom6 confer a favorable safety margin not shared by small-molecule uPA inhibitors.

Toxicity Phase I Clinical Trial Safety MTD

Angstrom6 Selectivity: Lack of uPAR Binding vs. Direct uPA-uPAR Antagonists

Angstrom6 does not bind to the uPA receptor (uPAR) and does not interfere with uPA-uPAR binding [1]. This distinguishes it from orthosteric uPAR antagonists (e.g., compound 7) that directly compete with uPA for uPAR binding with Ki values of 0.7 μM [2]. The noncompetitive mechanism of Angstrom6—derived from the nonreceptor binding region of uPA—enables pathway modulation without blocking the uPA-uPAR interaction itself.

Selectivity uPAR Binding Mechanism

Validated Application Scenarios for Angstrom6 Based on Quantitative Evidence


In Vitro CD44-Mediated Migration and Invasion Studies

Angstrom6 is the appropriate tool for investigating CD44-dependent migration and invasion in cancer cell lines. The compound exhibits IC50 values of 10-100 nM across multiple CD44-positive ovarian and breast cancer cell lines (OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, MDA-MB361) [1]. Unlike anti-CD44 antibodies that block HA binding, Angstrom6 potentiates CD44-HA adhesion and activates FAK/MEK/ERK signaling, enabling studies of adhesive signaling pathways in migration [2].

In Vivo Metastasis Models Requiring Non-Cytotoxic Intervention

Angstrom6 is validated for in vivo metastasis studies where the primary readout is inhibition of metastatic colonization without direct tumor cell cytotoxicity. Subcutaneous administration at 100 mg/kg twice daily reduced B16-F10 lung metastatic nodules by 50% in C57Bl/6 mice [1]. The compound does not alter cell doubling time in vitro [2], making it suitable for dissecting metastasis-specific mechanisms independent of tumor cell proliferation.

Translational Studies Requiring uPA/uPAR Pathway Modulation with Minimal Toxicity

For preclinical and translational research requiring uPA/uPAR pathway interference with a favorable safety margin, Angstrom6 offers a distinct advantage over small-molecule uPA inhibitors. Phase I clinical data demonstrated no dose-limiting toxicity at any dose level tested, with adverse events limited to grades 1-2 injection site reactions [1]. This contrasts with small-molecule uPA inhibitors that have reported dose-limiting toxicities in preclinical toxicology studies [2].

Investigating Noncompetitive uPA-uPAR Antagonism Without Receptor Binding Interference

Angstrom6 enables investigation of uPA-uPAR downstream signaling without blocking the receptor-ligand interaction itself. The compound does not bind uPAR and does not interfere with uPA-uPAR binding [1], distinguishing it from orthosteric uPAR antagonists that directly compete for binding with Ki values of 0.7 μM [2]. This unique mechanism allows researchers to study uPA-uPAR pathway modulation via a noncompetitive, allosteric-like mechanism derived from the uPA connecting peptide domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angstrom6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.